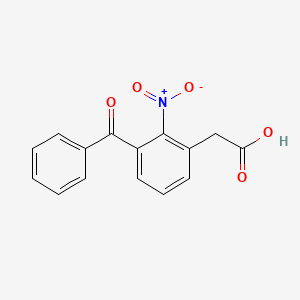

(3-Benzoyl-2-nitrophenyl)acetic acid

Description

Properties

Molecular Formula |

C15H11NO5 |

|---|---|

Molecular Weight |

285.25 g/mol |

IUPAC Name |

2-(3-benzoyl-2-nitrophenyl)acetic acid |

InChI |

InChI=1S/C15H11NO5/c17-13(18)9-11-7-4-8-12(14(11)16(20)21)15(19)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |

InChI Key |

GCWNYHQPWKBAFT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2[N+](=O)[O-])CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Hydrolysis of Nitrilesthis Two Step Method is a Common Way to Add a Carboxylic Acid Group While Extending the Carbon Chain by One Carbon.libretexts.orgmnstate.edu

Step A: Nitrile Formation: An appropriate benzyl (B1604629) halide (e.g., 3-benzoyl-2-nitrobenzyl bromide) undergoes a nucleophilic substitution reaction (Sₙ2) with a cyanide salt (e.g., NaCN or KCN) to form a nitrile. mdpi.com

Step B: Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid by heating with a strong acid (like H₂SO₄) or a strong base (like NaOH) in an aqueous solution. mdpi.comasianpubs.org

An in-depth analysis of the synthetic pathways leading to (3-Benzoyl-2-nitrophenyl)acetic acid reveals a complex challenge in multi-step organic synthesis. While direct literature on the complete synthesis of this specific molecule is sparse, a thorough examination of related reactions allows for the construction of a plausible and scientifically rigorous synthetic strategy. This article delineates the proposed methodologies, focusing on the critical steps of benzoyl group introduction, optimization of reaction conditions for yield and selectivity, and the integration of green chemistry principles.

Chemical Transformations and Derivative Synthesis of 3 Benzoyl 2 Nitrophenyl Acetic Acid

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form esters, amides, and salts. These transformations are fundamental in altering the physicochemical properties of the parent molecule.

Esterification Reactions and Comprehensive Analysis of Ester Derivatives

The conversion of the carboxylic acid group of (3-Benzoyl-2-nitrophenyl)acetic acid to an ester can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is an equilibrium-driven process, often requiring the use of excess alcohol to drive the reaction to completion google.com. For instance, the reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.

Another effective method for the esterification of phenylacetic acid derivatives is the use of diazomethane (B1218177), which provides a high-yield synthesis of methyl esters under mild conditions researchgate.net. While specific studies on the esterification of this compound are not widely reported, the synthesis of methyl (3-benzoylphenyl)acetate from (3-benzoylphenyl)acetic acid using diazomethane in methylene (B1212753) chloride proceeds smoothly, yielding the ester in quantitative amounts researchgate.net. This suggests that this compound would react similarly.

The synthesis of ester derivatives of related phenylacetic acids has been extensively documented. For example, various substituted benzyloxyphenylacetic acids have been prepared to evaluate their biological activities nih.gov. Furthermore, the synthesis of stilbene (B7821643) ester derivatives has been accomplished by reacting the corresponding carboxylic acid with methanol and sulfuric acid researchgate.net. These examples underscore the general applicability of standard esterification protocols to phenylacetic acid scaffolds.

Table 1: Representative Ester Derivatives of Phenylacetic Acids This table is illustrative and based on the reactivity of analogous compounds.

| Derivative Name | Alcohol | Catalyst | Potential Characterization Data |

|---|---|---|---|

| Methyl (3-benzoyl-2-nitrophenyl)acetate | Methanol | H₂SO₄ or Diazomethane | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| Ethyl (3-benzoyl-2-nitrophenyl)acetate | Ethanol | H₂SO₄ | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

Amidation Reactions and Characterization of Amide Derivatives

Amide derivatives of this compound can be readily synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine to form the amide bond.

Alternatively, direct amidation can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These methods are often preferred due to their milder reaction conditions. The synthesis of a variety of amide derivatives from phenylacetic acids and other carboxylic acids has been reported, highlighting the versatility of these methods mdpi.commdpi.comresearchgate.net. For instance, a series of substituted 2-amino-N-phenylbenzamides were synthesized from the corresponding 2-aminobenzoic acids researchgate.net.

While direct examples for this compound are not prevalent in the literature, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide from the corresponding acetonitrile (B52724) derivative, followed by hydrolysis to the carboxylic acid, demonstrates the stability of the acetamide (B32628) group under certain conditions mdpi.com. This suggests that the amide of this compound would be a stable and characterizable compound.

Table 2: Representative Amide Derivatives of this compound This table is illustrative and based on the reactivity of analogous compounds.

| Derivative Name | Amine | Coupling Method | Potential Characterization Data |

|---|---|---|---|

| (3-Benzoyl-2-nitrophenyl)acetamide | Ammonia | Acid chloride or Coupling agent | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| N-Methyl-(3-benzoyl-2-nitrophenyl)acetamide | Methylamine | Acid chloride or Coupling agent | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

Salt Formation Reactions and Structural Studies of Metal Salt Derivatives

As a carboxylic acid, this compound can react with bases to form salts. Treatment with an aqueous solution of a metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, will yield the corresponding metal carboxylate salt google.com. The formation of the sodium salt of the related 2-amino-3-benzoylphenylacetic acid has been reported researchgate.net. Similarly, reaction with potassium hydroxide has been used to prepare potassium 2-[(3,4,5-triphenyl)phenyl]acetate mdpi.com.

Modifications of the Benzene (B151609) Ring and Aromatic Substituents

The nitro and benzoyl groups on the phenyl ring of this compound are key sites for further chemical transformations, enabling the synthesis of a variety of complex molecules.

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo reduction to various oxidation states, most commonly to an amino group. The reduction of the nitro group in this compound would yield 2-amino-3-benzoylphenylacetic acid. This transformation is significant as it introduces a new reactive center, the amino group, which can participate in a wide range of subsequent reactions.

The synthesis of 2-amino-3-benzoylphenylacetic acid has been accomplished, highlighting the viability of this reduction researchgate.netscilit.com. Common reagents for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The reduction of related nitroarenes has been shown to proceed efficiently under various conditions researchgate.net.

A particularly interesting reaction of the resulting 2-amino-3-benzoylphenylacetic acid is its potential for intramolecular cyclization. The proximity of the newly formed amino group and the carboxylic acid moiety can facilitate the formation of a lactam, specifically a derivative of oxindole (B195798). The reduction of (2-nitrophenyl)acetic acid, for example, leads to anilines that readily cyclize to form lactams wikipedia.org. This suggests that the reduction of this compound could be a key step in the synthesis of novel heterocyclic structures.

Reactions Involving the Benzoyl Moiety

The benzoyl group, a ketone, also offers opportunities for chemical modification. While it is generally less reactive than the carboxylic acid, it can participate in a number of reactions. For example, the carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This would convert the benzoyl group to a phenyl(hydroxy)methyl group.

Additionally, the benzoyl group can be a target for nucleophilic attack, although this is less common than reactions at the carboxylic acid. The reactivity of the benzoyl group can be influenced by the other substituents on the phenyl ring. In some contexts, the benzoyl group can be cleaved from the aromatic ring researchgate.net. In the synthesis of 2-amino-3-benzoylthiophenes, the benzoyl moiety plays a crucial role in the biological activity of the molecules, indicating its importance in molecular recognition nih.gov. Furthermore, the benzophenone (B1666685) core is a key structural element in various pharmacologically active compounds, and its synthesis and modification are of significant interest mdpi.com.

Electrophilic Aromatic Substitution Studies on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a challenging transformation due to the electronic properties of the existing substituents. The benzene ring is substituted with three groups: a weakly deactivating ortho-, para-directing acetic acid group, and two strongly deactivating, meta-directing groups—a nitro group (-NO₂) and a benzoyl group (-C(O)Ph). cognitoedu.orglibretexts.org This high degree of deactivation means the ring is significantly less reactive than benzene itself, requiring potent electrophiles and often harsh reaction conditions to proceed. openstax.orgmasterorganicchemistry.com

The directing effects of these substituents determine the regioselectivity of any potential substitution on the available C4, C5, and C6 positions. msu.eduwikipedia.org

The nitro group at C2 is strongly deactivating and directs incoming electrophiles to the meta positions (C4 and C6). cognitoedu.orglibretexts.org

The benzoyl group at C3 is also strongly deactivating and directs electrophiles to the meta position (C5). cognitoedu.org

The acetic acid group at C1 is weakly deactivating and directs electrophiles to the ortho (C2, occupied) and para (C6) positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C4 | Meta to -NO₂, Ortho to -C(O)Ph | Highly deactivated, sterically hindered |

| C5 | Meta to -C(O)Ph, Ortho to -NO₂ | Highly deactivated, sterically hindered |

| C6 | Meta to -NO₂, Para to -CH₂COOH | Deactivated, but the most probable site for substitution |

Synthesis of Structurally Related Analogues and Isosteres

The synthesis of phenylacetic acid derivatives allows for the systematic modification of the molecule to study structure-activity relationships. nih.gov General synthetic strategies often involve multi-step sequences starting from substituted aromatic compounds. mdpi.comresearchgate.net A common approach begins with a substituted toluene (B28343), which undergoes a series of reactions to build the final structure.

For example, a general pathway could involve:

Nitration: Introduction of a nitro group onto the aromatic ring of a starting material like a substituted toluene.

Side-Chain Halogenation: The methyl group of the toluene derivative can be halogenated, for instance using N-bromosuccinimide (NBS).

Cyanation: The resulting benzyl (B1604629) halide can be converted to a benzyl cyanide.

Hydrolysis: Hydrolysis of the nitrile group yields the phenylacetic acid moiety. asianpubs.org

Friedel-Crafts Acylation: Introduction of the benzoyl group onto the ring, a reaction that may require specific catalysts and conditions, especially with deactivated rings. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent another advanced method for constructing substituted phenylacetic acid frameworks, though the efficiency can be lower with electron-poor aromatic rings. inventivapharma.com

Table 2: Illustrative Synthetic Approaches for Phenylacetic Acid Derivatives

| Target Derivative | Potential Starting Material | Key Synthetic Steps |

|---|---|---|

| (3-Benzoyl-5-chloro-2-nitrophenyl)acetic acid | 4-Chloro-1-methylbenzene | Nitration, Side-chain halogenation, Cyanation, Hydrolysis, Benzoylation |

| (3-Benzoyl-4-methyl-2-nitrophenyl)acetic acid | 1,3-Dimethylbenzene | Nitration, Selective oxidation, Benzoylation, Side-chain homologation |

| (5-Bromo-3-benzoyl-2-nitrophenyl)acetic acid | 4-Bromo-1-methylbenzene | Nitration, Side-chain halogenation, Cyanation, Hydrolysis, Benzoylation |

Replacing the central phenyl ring with a heterocyclic system is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov This creates bioisosteres, which are structurally different but have similar biological effects. Common heterocyclic isosteres for a benzene ring include pyridine, thiophene, furan, and benzimidazole. nih.govgoogle.com

The synthesis of these analogues requires distinct chemical strategies tailored to the reactivity of the specific heterocycle.

Pyridine Analogues: Pyridine is electron-deficient and generally undergoes electrophilic substitution at the 3-position. Syntheses might start from substituted aminopyridines or halopyridines, involving steps like diazotization and Sandmeyer reactions. calvin.edu

Thiophene Analogues: Thiophene is more electron-rich than benzene and typically undergoes electrophilic substitution at the 2-position.

Benzimidazole Analogues: These can be synthesized, for example, by the hydrolysis of a 2-cyanomethylbenzimidazole precursor. google.com

The synthesis of such analogues can be challenging due to the inherent reactivity, stability, and substitution patterns of each heterocyclic system. google.commdpi.com

Table 3: Considerations for Synthesis of Heterocyclic Analogues

| Heterocyclic Core | Potential Precursor | Key Synthetic Challenges |

|---|---|---|

| Pyridine | Substituted chloropyridine | Ring deactivation, control of regioselectivity |

| Thiophene | Substituted thiophenecarboxylic acid | Controlling polysubstitution due to ring activation |

| Furan | Furan-2-acetic acid | Ring instability under strongly acidic or oxidative conditions |

| Benzimidazole | 2-Cyanomethylbenzimidazole | Multi-step synthesis, potential for N-alkylation side reactions |

Spectroscopic Characterization and Structural Elucidation of 3 Benzoyl 2 Nitrophenyl Acetic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For (3-Benzoyl-2-nitrophenyl)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be required for unambiguous signal assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two aromatic rings and the methylene (B1212753) group of the acetic acid side chain. The electron-withdrawing nature of the benzoyl and nitro groups will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

The protons on the unsubstituted benzoyl ring are expected to appear as a complex multiplet system. The protons ortho to the carbonyl group will likely be the most downfield, followed by the para and meta protons. The three adjacent protons on the substituted nitrophenyl ring would likely appear as a distinct set of multiplets, with their coupling patterns revealing their relative positions. The methylene protons of the acetic acid group (-CH₂COOH) are anticipated to appear as a singlet, shifted downfield due to the influence of the adjacent aromatic ring and the ortho-nitro group. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a very downfield chemical shift, which can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Aromatic Protons (Benzoyl Ring) | 7.5 - 8.0 | Multiplet |

| Aromatic Protons (Nitrophenyl Ring) | 7.4 - 7.8 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. Key signals would include two low-field signals for the ketone and carboxylic acid carbonyl carbons. The aromatic region would display multiple signals for the carbons of both phenyl rings. The carbon attached to the nitro group would be significantly influenced by its electron-withdrawing effect. The methylene carbon of the acetic acid moiety would appear at a characteristic upfield position.

Two-dimensional NMR techniques are indispensable for confirming the assignments made from one-dimensional spectra:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be crucial for establishing the connectivity of the protons within each aromatic ring, showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the methylene group and the aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the entire molecular structure. Key expected correlations would include the methylene protons showing a correlation to the carbonyl carbon of the carboxylic acid and to several carbons in the nitrophenyl ring. The aromatic protons on the benzoyl ring would show correlations to the ketone carbonyl carbon, confirming the benzoyl fragment's connectivity.

The precise chemical shifts and coupling constants (J-values) provide detailed structural information. The protons on the nitrophenyl ring are expected to exhibit ortho and meta couplings. The strong electron-withdrawing effects of the ortho-nitro group and the meta-benzoyl group would deshield the protons on this ring, pushing them to the lower field region of the spectrum. The relative positions of these substituents create a sterically hindered environment, which may also influence the chemical shifts. The absence of splitting for the -CH₂- signal would confirm its isolation from other protons. The integration of the signals in the ¹H NMR spectrum would correspond to the number of protons in each environment, confirming the presence of the different molecular fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman), which correspond to the vibrational modes of the chemical bonds.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong band around 1700-1725 cm⁻¹.

The molecule contains a second carbonyl group within the benzoyl moiety (a ketone). This C=O stretch would appear as another strong band, typically in the range of 1650-1670 cm⁻¹, slightly lower than the carboxylic acid carbonyl due to conjugation with the aromatic ring. The nitro group (-NO₂) has two characteristic stretching vibrations: a strong asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their respective characteristic regions.

Table 2: Predicted Characteristic IR/Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Ketone (Benzoyl) | C=O stretch | 1650 - 1670 | Strong |

| Nitro Group | Asymmetric N-O stretch | 1500 - 1560 | Strong |

| Nitro Group | Symmetric N-O stretch | 1335 - 1370 | Medium-Strong |

| Aromatic Rings | C=C stretches | 1450 - 1600 | Medium-Weak |

The structure of this compound allows for rotational freedom around the single bonds connecting the phenyl rings to the ketone and the acetic acid group to its phenyl ring. This can result in different stable conformations (conformers). Computational studies combined with vibrational spectroscopy can provide insight into the preferred spatial arrangement of the molecule. nih.govresearchgate.netkfupm.edu.sa

The vibrational frequencies, particularly of the carbonyl groups, can be sensitive to the conformational state. nih.govresearchgate.netkfupm.edu.sa For example, different rotational angles of the benzoyl group relative to the nitrophenyl ring could lead to slight shifts in the C=O stretching frequency or even the appearance of multiple bands if more than one conformer is present at room temperature. A detailed analysis of the spectra, potentially aided by theoretical calculations, could therefore offer valuable information about the molecule's three-dimensional structure and conformational dynamics. nih.govresearchgate.netkfupm.edu.sa

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺˙) corresponding to its molecular weight, although in some cases this peak may be weak or absent for carboxylic acids. libretexts.org The fragmentation of this molecule is guided by the presence of its key functional groups: the carboxylic acid, the benzoyl group, and the nitrophenyl ring.

The molecular formula for this compound is C₁₅H₁₁NO₅, giving it a molecular weight of approximately 285.25 g/mol . In a high-resolution mass spectrum, the exact mass would be a critical piece of data for confirming the elemental composition.

Key predictable fragmentation pathways for this compound include:

Loss of the carboxylic acid group: A prominent fragmentation pattern for carboxylic acids is the loss of the -COOH group, which would result in a fragment with a mass-to-charge ratio (m/z) of [M - 45]⁺. nih.gov

Decarboxylation: The loss of CO₂ from the molecular ion can also occur, leading to a fragment of [M - 44]⁺.

Formation of the benzoyl cation: Cleavage of the bond between the benzoyl carbonyl carbon and the phenyl ring is a characteristic fragmentation for benzophenones. This would generate the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a base peak in the mass spectra of such compounds.

Fragments from the nitrophenylacetic acid moiety: The nitrophenyl portion of the molecule can also undergo characteristic fragmentation, including the loss of the nitro group (-NO₂) to give a fragment of [M - 46]⁺, or the loss of nitric oxide (-NO) to yield a fragment of [M - 30]⁺.

Fragments of the phenyl group: A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also commonly observed from the fragmentation of the benzoyl group.

Based on the fragmentation of similar compounds like (3-benzoylphenyl)acetic acid, which shows significant peaks at m/z 105 and 77, it is highly probable that the mass spectrum of this compound would also be dominated by these fragments originating from the benzoyl group. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Formula of Fragment | Significance |

| 285 | [M]⁺˙ | [C₁₅H₁₁NO₅]⁺˙ | Molecular Ion |

| 240 | [M - COOH]⁺ | [C₁₄H₁₀NO₂]⁺ | Loss of carboxylic acid group |

| 180 | [M - C₆H₅CO]⁺ | [C₈H₆NO₃]⁺ | Loss of benzoyl group |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation (expected base peak) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Note: This data is predictive and based on established fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly for compounds containing chromophores. This compound possesses several chromophoric systems: the benzoyl group, the nitrophenyl group, and the carboxylic acid. The interaction and conjugation between these groups will influence the position and intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorptions arising from π → π* and n → π* transitions.

π → π Transitions:* These high-energy transitions are expected from the aromatic rings and the carbonyl group. The extended conjugation between the benzoyl group and the nitrophenyl ring is likely to cause a bathochromic (red) shift in these absorption bands compared to the individual, unconjugated chromophores. Aromatic compounds typically show strong absorptions in the 200-300 nm region. science-softcon.de

n → π Transitions:* The carbonyl group of the benzoyl moiety and the nitro group both have non-bonding electrons (n electrons) and can undergo lower-energy n → π* transitions. These are typically weaker in intensity than π → π* transitions and appear at longer wavelengths. For aromatic ketones like acetophenone, n → π* transitions are often observed around 320 nm. science-softcon.de

The solvent used for UV-Vis analysis can significantly impact the spectrum. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima (solvatochromism). For instance, the n → π* transition of a carbonyl group typically undergoes a hypsochromic (blue) shift in polar solvents.

Table 2: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Type of Transition | Associated Chromophore |

| ~ 240 - 260 | π → π | Phenyl and nitrophenyl rings |

| ~ 280 - 300 | π → π | Benzoyl group |

| ~ 320 - 350 | n → π* | Carbonyl of benzoyl group, Nitro group |

Note: These values are estimations based on typical absorptions for the given chromophores.

High-Resolution Spectroscopic Techniques for Isotopic Purity and Structural Confirmation

High-resolution spectroscopic techniques, particularly high-resolution mass spectrometry (HRMS), are critical for the definitive structural confirmation of a newly synthesized compound. While nominal mass spectrometry provides integer mass values, HRMS can measure the mass of a molecule and its fragments with very high accuracy (typically to four or more decimal places).

For this compound (C₁₅H₁₁NO₅), the calculated exact mass is 285.0637. An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed elemental composition, ruling out other potential formulas with the same nominal mass.

Furthermore, HRMS is invaluable for analyzing the isotopic distribution of the molecular ion peak. The relative abundances of the M+1, M+2, etc., peaks, which arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O, can be calculated for a given molecular formula. A close match between the experimentally observed isotopic pattern and the theoretically calculated pattern serves as an additional layer of structural confirmation, ensuring the isotopic purity of the sample.

In conjunction with other high-resolution techniques such as advanced Nuclear Magnetic Resonance (NMR) experiments (e.g., 2D NMR like COSY, HSQC, HMBC), a complete and unambiguous structural assignment for this compound and its derivatives can be achieved. These techniques, while beyond the scope of this specific discussion, are integral to the comprehensive characterization of novel chemical entities.

Computational Chemistry and Theoretical Investigations of 3 Benzoyl 2 Nitrophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and the most stable three-dimensional arrangement of the atoms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (3-Benzoyl-2-nitrophenyl)acetic acid, DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry, where the forces on all atoms are minimized. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. For instance, similar calculations on related benzoyl derivatives have been used to analyze their molecular structure. nih.gov The decomposition of acetic acid on a palladium surface has also been studied using DFT to map the energy landscape. researchgate.net

A theoretical optimized structure of this compound would reveal the spatial orientation of the benzoyl, nitro, and acetic acid functional groups. The interplay of steric and electronic effects between these groups dictates the final conformation. For example, the nitro group, being a strong electron-withdrawing group, will influence the electron density distribution across the phenyl ring.

Table 1: Theoretically Predicted Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative and represents typical data that would be generated from DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (Aromatic) | 1.39 - 1.41 | 118 - 122 | - |

| C-N (Nitro) | 1.47 | - | - |

| N-O (Nitro) | 1.22 | 124 | - |

| C-C (Benzoyl C=O) | 1.50 | - | - |

| C=O (Benzoyl) | 1.23 | 120 | - |

| C-C (Acetic Acid) | 1.51 | - | - |

| C=O (Carboxyl) | 1.21 | 125 | - |

| C-OH (Carboxyl) | 1.35 | 112 | - |

| O-H (Carboxyl) | 0.97 | - | - |

| Phenyl-C=O Torsion | - | - | Variable |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxyl group, which are rich in electrons. Conversely, the LUMO is likely to be centered on the electron-deficient nitro group and the carbonyl carbon of the benzoyl group. researchgate.net This distribution suggests that the molecule could act as both an electron donor and acceptor at different sites. The interaction of these frontier orbitals governs how the molecule will react with other chemical species. libretexts.org

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: This table is illustrative and represents typical data that would be generated from FMO analysis.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, particularly the bonds connecting the phenyl rings and the acetic acid moiety. Conformational analysis aims to identify the different stable conformations (conformers) and the energy barriers between them. This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES). iastate.eduresearchgate.net

For this molecule, key rotations would include the torsion of the benzoyl group relative to the central phenyl ring and the rotation of the acetic acid group. The PES would likely reveal several local energy minima corresponding to different stable conformers. The global minimum would represent the most stable conformation of the molecule. Studies on similar molecules, like acetic acid, have shown the existence of different conformers with varying stabilities. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR chemical shifts) for Comparative Analysis

Computational methods can predict spectroscopic data, which can then be compared with experimental spectra for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. organicchemistrydata.org These predictions are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a lower chemical shift. ucl.ac.uk For this compound, the aromatic protons would exhibit complex splitting patterns, and their chemical shifts would be influenced by the electron-withdrawing effects of the benzoyl and nitro groups. The protons of the acetic acid moiety would have distinct chemical shifts. chemicalbook.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of the IR active modes. nih.gov For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the benzoyl and carboxylic acid groups, the N-O stretching of the nitro group, and the O-H stretching of the carboxylic acid. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) (Note: This table is illustrative and represents typical data that would be generated from IR spectroscopic predictions.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3200-3500 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1730 |

| Benzoyl | C=O Stretch | 1660-1690 |

| Nitro | Asymmetric N-O Stretch | 1520-1560 |

| Nitro | Symmetric N-O Stretch | 1340-1370 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. asianpubs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the influence of the surrounding environment, such as a solvent. mdpi.comdiva-portal.org

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal how the molecule's conformation changes over time and how it interacts with the solvent molecules. researchgate.netacs.org This is particularly important for understanding its behavior in biological or chemical systems where it is not in an isolated state. The simulations can provide insights into the stability of different conformers in solution and the dynamics of solvent shell formation around the molecule. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

The functional groups in this compound, namely the carboxylic acid, nitro, and benzoyl groups, are capable of forming various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. The carboxylic acid group is a strong hydrogen bond donor and acceptor, which can lead to the formation of dimeric structures. researchgate.net The nitro and benzoyl groups are polar and can participate in dipole-dipole interactions. The phenyl rings can engage in π-π stacking interactions.

Computational studies can be used to model and quantify these interactions, predicting how molecules of this compound might self-assemble into larger supramolecular structures. nih.gov Understanding these interactions is crucial for predicting the crystal packing of the solid-state and its physical properties. The study of supramolecular assemblies is an active area of research. tue.nl

Characterization of Hydrogen Bonding Networks

Currently, there are no specific research findings detailing the hydrogen bonding networks of this compound.

Analysis of similar molecules, such as isomers of nitrophenylacetic acid, shows that the carboxylic acid group is a primary participant in hydrogen bonding, often forming classic dimer motifs. researchgate.netresearchgate.net For this compound, computational studies would be required to determine the geometry and strength of potential hydrogen bonds, such as the classic O-H···O interaction between carboxylic acid groups. The presence of the nitro and benzoyl groups introduces additional potential hydrogen bond acceptors, which could lead to more complex, three-dimensional networks. nih.govnih.gov Hirshfeld surface analysis is a computational tool that could quantify the relative contributions of different intermolecular contacts, including hydrogen bonds. iucr.org

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Research Status |

|---|---|---|---|

| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Intermolecular Dimer | Not Investigated |

| Carboxylic Acid (O-H) | Nitro Group (O) | Intramolecular/Intermolecular | Not Investigated |

| Carboxylic Acid (O-H) | Benzoyl Group (C=O) | Intramolecular/Intermolecular | Not Investigated |

| Aromatic (C-H) | Oxygen Atoms | Weak C-H···O Interactions | Not Investigated |

This table is hypothetical and outlines potential interactions for future computational investigation.

Evaluation of Aromatic π-π Stacking Interactions

Specific data on the aromatic π-π stacking interactions for this compound are not available in the current body of scientific literature.

The molecule contains two phenyl rings, creating the potential for significant π-π stacking interactions, which are crucial in the stabilization of crystal structures and molecular aggregates. illinois.edunih.gov The relative orientation of these rings (face-to-face, parallel-displaced, or T-shaped) would be a key focus of computational analysis. researchgate.netresearchgate.net The electronic nature of the substituents—the electron-withdrawing nitro and benzoyl groups and the carboxylic acid group—would heavily influence the strength and geometry of these stacking interactions. illinois.edu

Table 2: Potential π-π Stacking Parameters for this compound

| Interacting Rings | Stacking Geometry | Estimated Interaction Energy | Research Status |

|---|---|---|---|

| Phenyl - Phenyl | T-shaped / Parallel-displaced | Not Calculated | Not Investigated |

This table is hypothetical and outlines parameters that would be determined through computational modeling.

Investigation of Dipolar and van der Waals Interactions

Detailed computational analysis of the dipolar and van der Waals interactions specific to this compound has not been published.

Crystallographic Studies and Solid State Chemistry of 3 Benzoyl 2 Nitrophenyl Acetic Acid

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular structure of (3-Benzoyl-2-nitrophenyl)acetic acid.

Precise Determination of Molecular Geometry and Bond Parameters in the Solid State

A successful SC-XRD analysis would yield the exact coordinates of each atom in the asymmetric unit of the crystal. From these coordinates, a detailed picture of the molecular geometry can be constructed. Key parameters that would be determined include:

Bond Lengths: The distances between covalently bonded atoms, such as the C-C bonds within the phenyl rings, the C=O and C-O bonds of the carboxylic acid and benzoyl groups, and the N-O bonds of the nitro group.

Bond Angles: The angles formed between three connected atoms, which define the shape and conformation of the molecule.

A hypothetical data table for the bond parameters of this compound, as would be obtained from SC-XRD, is presented below.

| Parameter | Hypothetical Value |

| C-C (aromatic) | 1.37 - 1.40 Å |

| C-C (acetic acid) | 1.50 - 1.54 Å |

| C=O (benzoyl) | 1.20 - 1.24 Å |

| C=O (carboxylic acid) | 1.20 - 1.25 Å |

| C-O (carboxylic acid) | 1.30 - 1.35 Å |

| C-N (nitro) | 1.45 - 1.49 Å |

| N-O (nitro) | 1.21 - 1.25 Å |

| O-H (carboxylic acid) | 0.82 - 0.86 Å |

| C-C-C (ring) | 118 - 121° |

| O=C-O (carboxylic acid) | 122 - 126° |

Analysis of Crystal Packing and Unit Cell Characteristics

Beyond the individual molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic, etc.).

A hypothetical table of crystallographic data for this compound is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties. Studies to investigate polymorphism in this compound would involve crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates) and subsequent analysis of the solid forms by techniques such as powder X-ray diffraction and thermal analysis.

Co-crystallization involves crystallizing the target molecule with a second component (a co-former) to create a new crystalline solid with a defined stoichiometric ratio. This approach could be explored to modify the physicochemical properties of this compound.

Influence of Intermolecular Forces on Crystal Structure and Stability

The packing of molecules in a crystal is governed by a network of intermolecular forces. For this compound, these would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups would form strong hydrogen bonds, potentially leading to dimeric structures or extended chains.

π-π Stacking: The multiple phenyl rings in the molecule could interact through π-π stacking interactions.

Van der Waals Forces: These non-specific interactions are also significant in the close packing of molecules.

A detailed analysis of the crystal structure would map out these interactions and provide insight into the stability of the crystalline form.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a powdered sample. For this compound, PXRD would be used for:

Phase Identification: Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint." This allows for the identification of the specific polymorph present.

Purity Assessment: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a sample.

Comparison with Simulated Patterns: The PXRD pattern can be simulated from single-crystal X-ray diffraction data. Comparing the experimental PXRD pattern with the simulated one confirms the bulk identity of the crystalline phase.

Exploratory Chemical Applications of 3 Benzoyl 2 Nitrophenyl Acetic Acid in Materials Science and Industrial Processes Non Biological Focus

Role as a Synthetic Building Block in Complex Molecule Construction

The most significant potential application of (3-Benzoyl-2-nitrophenyl)acetic acid lies in its role as a sophisticated building block for the synthesis of complex heterocyclic compounds. The key to this utility is the ortho positioning of the nitro group and the acetic acid side chain on the phenyl ring. This arrangement is primed for intramolecular cyclization reactions, particularly reductive cyclization.

Upon reduction of the nitro group (–NO₂) to an amino group (–NH₂), the resulting intermediate, (2-Amino-3-benzoylphenyl)acetic acid, is predisposed to spontaneous intramolecular cyclization (lactamization) to form a substituted oxindole (B195798) or quinolinone ring system. The specific product depends on the reaction conditions and the reducing agent employed. For instance, complete reduction typically yields lactams, while partial reduction can lead to hydroxamic acids wikipedia.org. The presence of the benzoyl substituent at the 3-position ensures that the resulting heterocyclic core is pre-functionalized, offering a valuable scaffold for further synthetic elaboration.

This transformation is a powerful method for constructing the quinoline (B57606) and quinolinone core, which is a privileged structure in materials chemistry. mdpi.com The general reaction pathway allows for the creation of densely functionalized heterocycles that are otherwise challenging to synthesize.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Precursor | Reaction Type | Potential Product | Significance of Scaffold |

|---|---|---|---|

| This compound | Complete Reductive Cyclization | 4-Benzoyl-1,3-dihydro-2H-indol-2-one (a substituted Oxindole) | Core structure in various functional dyes and molecular probes. |

| This compound | Partial Reductive Cyclization | 4-Benzoyl-1-hydroxy-1,3-dihydro-2H-indol-2-one | Intermediate for more complex nitrogen-containing heterocycles. |

Potential as a Ligand in Coordination Chemistry and Metal-Organic Frameworks

This compound possesses multiple functional groups capable of coordinating to metal ions, making it a promising candidate for use as a ligand in coordination chemistry and in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, known for their high porosity and tunable properties. bldpharm.com

The primary coordination sites in this molecule are:

Carboxylate Group (–COOH): This is a classic and highly effective binding group in MOF chemistry, capable of forming strong, stable bonds with a wide variety of metal centers in several coordination modes (e.g., monodentate, bidentate chelating, bidentate bridging). bldpharm.com

Nitro Group (–NO₂): The oxygen atoms of the nitro group have lone pairs and can act as donor atoms, participating in coordination to metal ions. While less common than carboxylate coordination, the involvement of nitro groups can lead to novel network topologies and functionalities. mdpi.com

Benzoyl Group (C=O): The carbonyl oxygen of the benzoyl group can also act as a Lewis base, coordinating to a metal center, which could lead to the formation of polynuclear complexes or influence the dimensionality of a framework.

The combination of these groups makes this compound a potential polydentate ligand. The steric bulk of the benzoyl group could act as a strut, influencing the pore size and shape of a resulting MOF, while the different electronic nature of the donor atoms could create unique chemical environments within the framework. MOFs constructed from ligands containing nitro groups have been investigated for applications such as the selective sensing of nitroaromatic explosives. rsc.orgrsc.org

Table 2: Coordinating Functional Groups of this compound and Their Potential Roles in Coordination Complexes

| Functional Group | Potential Coordination Mode | Potential Influence on Final Structure |

|---|---|---|

| Carboxylic Acid | Monodentate, Bidentate (Chelating or Bridging) | Primary structural linker, forms robust frameworks. bldpharm.com |

| Nitro Group | Monodentate (via Oxygen) | Can increase dimensionality, introduce specific binding sites. mdpi.com |

Application in Advanced Functional Materials (e.g., for optical or electronic properties, if relevant to its chemical structure)

The inherent chemical structure of this compound and its synthetic derivatives suggests significant potential for creating advanced functional materials with tailored optical and electronic properties.

The presence of the nitro group, a powerful electron-withdrawing group, in conjugation with the benzoylphenyl system creates a molecule with a significant dipole moment and potential for intramolecular charge-transfer (ICT) interactions. researchgate.netlibretexts.org While nitro groups are often associated with fluorescence quenching, they are also integral components of chromophores designed for non-linear optical (NLO) applications and fluorescent probes. researchgate.netmdpi.com

Furthermore, the quinoline and quinolinone heterocycles synthesized from this building block (as discussed in section 7.1) are well-known for their photophysical properties. Quinoline-based materials are actively researched for and used in:

Organic Light-Emitting Diodes (OLEDs): They can serve as electron-transporting or emissive layers due to their chemical and thermal stability and inherent electronic properties. researchgate.netmdpi.com

Fluorescent Sensors: The quinoline nitrogen is sensitive to its chemical environment (e.g., pH or metal ion concentration), leading to changes in fluorescence emission, which can be harnessed for sensing applications. researchgate.net

Organic Photovoltaics (OPVs): The electron-accepting nature of quinoline derivatives makes them suitable candidates for use in solar cell technologies. mdpi.comrsc.org

The combination of a pre-functionalized, electron-rich benzoyl group and the versatile quinolinone core derived from this compound allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for designing materials for optoelectronic devices. mdpi.comrsc.org

Use as a Chemical Probe or Reagent in Specific Organic Synthesis Reactions

Beyond its role as a simple building block, this compound can serve as a specialized reagent in complex, multi-step organic syntheses, particularly in domino or tandem reactions. A domino reaction is a process involving two or more bond-forming transformations which take place under the same reaction conditions without isolating the intermediates.

A key application in this context is the use of its reduced form in a domino nitro reduction-heterocyclization sequence. For example, the reduction of the nitro group to an amine in the presence of an aldehyde or ketone could initiate a subsequent intramolecular or intermolecular reaction. A well-known example of such a process is the Friedländer annulation, which synthesizes quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. mdpi.com

A hypothetical, yet chemically sound, application would be a one-pot reaction where this compound is first reduced to its amino derivative. This intermediate, possessing an amino group, a ketone, and a carboxylic acid, could then participate in a three-component reaction, such as the Doebner reaction, to form highly substituted quinoline-4-carboxylic acids. nih.gov The ability to introduce multiple points of functionality in a single, pre-organized molecule makes it a powerful reagent for rapidly building molecular complexity, saving steps, and improving efficiency in the synthesis of novel chemical entities for materials discovery.

Conclusion and Future Research Directions in 3 Benzoyl 2 Nitrophenyl Acetic Acid Chemistry

Summary of Key Findings and Contributions to Organic Chemistry

(3-Benzoyl-2-nitrophenyl)acetic acid, with the chemical formula C₁₅H₁₁NO₅ and CAS number 78940-53-1, is a solid compound. sigmaaldrich.com While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its constituent functional groups—a carboxylic acid, a ketone, and a nitro group—are well-studied in organic chemistry.

The primary contribution of compounds like this compound lies in their potential as versatile building blocks. The presence of three distinct functional groups allows for a wide range of chemical modifications. For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides. The ketone can undergo reactions such as reduction or the formation of imines and hydrazones. The nitro group can be reduced to an amine, which then opens up another suite of possible transformations, including diazotization and coupling reactions.

The general class of phenylacetic acids and their derivatives are significant in various chemical syntheses. For example, substituted phenylacetic acids are precursors for creating more complex molecules, including heterocyclic compounds. wikipedia.orgasianpubs.org Benzophenone (B1666685) derivatives, which share the benzoyl moiety, are also pivotal in developing new chemical entities. mdpi.com

Identification of Unresolved Challenges and Open Questions

The chemistry of this compound is largely uncharted territory, presenting several challenges and open questions for researchers.

A primary challenge is the development of a regioselective and efficient synthesis. The precise placement of the benzoyl and nitro groups on the phenylacetic acid framework requires careful strategic planning to avoid the formation of unwanted isomers. Standard nitration of (3-benzoylphenyl)acetic acid could lead to a mixture of products, necessitating tedious separation processes.

Another significant question revolves around the selective reactivity of its functional groups. Developing reaction conditions that allow for the modification of one functional group while leaving the others intact is a key hurdle. For example, can the ketone be selectively reduced in the presence of the nitro group and the carboxylic acid? Or can the carboxylic acid be esterified without triggering other reactions? The interplay and potential intramolecular interactions between the closely positioned functional groups are also areas that warrant investigation.

Proposed Future Research Avenues

The limited information available on this compound makes it a fertile ground for future research. The following subsections outline potential directions for exploration.

Development of Novel and Efficient Synthetic Routes

A crucial area for future research is the development of robust and high-yielding synthetic pathways to this compound. One potential route could involve the nitration of a precursor that already contains the benzoyl and acetic acid side chain, such as (3-benzoylphenyl)acetic acid. However, controlling the regioselectivity of the nitration would be paramount.

Alternative strategies could involve a multi-step synthesis where the substituted phenyl ring is constructed through cross-coupling reactions, such as Suzuki or Friedel-Crafts acylations, on a pre-functionalized aromatic core. mdpi.cominventivapharma.com For instance, a suitably protected nitrophenyl boronic acid derivative could be coupled with a benzoyl-containing partner. Another approach could be the hydrolysis of a corresponding nitrile, (3-benzoyl-2-nitrophenyl)acetonitrile, which itself could be synthesized from appropriate precursors. orgsyn.org The exploration of greener and more atom-economical synthetic methods would also be a valuable contribution. acs.org

Exploration of New Chemical Transformations and Reactivity Patterns

A systematic study of the reactivity of this compound is essential. Key areas of investigation should include:

Selective reduction: Investigating selective reduction of the nitro group to an amine without affecting the benzoyl ketone. This would yield (2-amino-3-benzoylphenyl)acetic acid, a precursor to various heterocyclic systems like quinolines or acridones.

Ketone chemistry: Exploring the reactivity of the benzoyl group, such as its conversion to oximes, hydrazones, or thiosemicarbazones, which are known to be valuable intermediates in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net

Cyclization reactions: Investigating intramolecular cyclization reactions. For example, upon reduction of the nitro group, the resulting amine could potentially react with the adjacent benzoyl group or the acetic acid side chain to form novel heterocyclic structures.

Advanced Spectroscopic and Computational Characterization of Novel Derivatives

As new derivatives of this compound are synthesized, their comprehensive characterization will be vital. Advanced spectroscopic techniques, including multi-nuclear NMR (¹H, ¹³C), FT-IR, and mass spectrometry, will be necessary to elucidate their structures. nih.govnih.govchemicalbook.com

Furthermore, computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of these new compounds. Such studies can help in understanding the reactivity and predicting the properties of yet-to-be-synthesized derivatives, thereby guiding experimental efforts.

Investigation of Diverse Non-Biological Applications and Material Science Potential

While biological applications are outside the scope of this article, the unique structure of this compound and its derivatives makes them interesting candidates for material science applications.

Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel polymers. The carboxylic acid functionality can be used for polymerization reactions, leading to polyesters or polyamides with unique properties conferred by the benzoyl and nitro substituents.

Photoreactive Materials: The benzophenone moiety is a well-known photosensitizer. Research could explore the potential of this compound and its derivatives in photolithography, UV curing of coatings, or as photoinitiators for polymerization reactions.

Non-linear Optical Materials: Aromatic compounds with donor and acceptor groups (like the amino group that can be formed from the nitro group) can exhibit non-linear optical properties. The synthesis of derivatives with tailored electronic properties could lead to new materials for optical applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, potentially forming coordination polymers or MOFs. The bulky benzoyl group and the polar nitro group could influence the resulting framework structure and its properties, such as porosity and catalytic activity.

Q & A

Q. What controls are essential in enzymatic inhibition studies to avoid false positives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.